molecular formula C18H24IN3O2 B14229242 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester

Cat. No.: B14229242
M. Wt: 441.3 g/mol
InChI Key: LWVUDLQECLEENY-UHFFFAOYSA-N
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Description

This compound features a piperidinecarboxylic acid core esterified with a tert-butyl (1,1-dimethylethyl) group. The pyrrolo[2,3-b]pyridine moiety is substituted at the 2-position with iodine and at the 5-position with a methyl group. The tert-butyl ester improves metabolic stability compared to smaller esters (e.g., methyl or ethyl) due to its bulky nature, which resists enzymatic hydrolysis . This structural framework suggests applications in medicinal chemistry, particularly in kinase inhibition or radiopharmaceuticals, where iodine could serve as a radioisotope carrier.

Properties

Molecular Formula

C18H24IN3O2

Molecular Weight

441.3 g/mol

IUPAC Name

tert-butyl 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24IN3O2/c1-11-8-13-14(15(19)21-16(13)20-9-11)12-6-5-7-22(10-12)17(23)24-18(2,3)4/h8-9,12H,5-7,10H2,1-4H3,(H,20,21)

InChI Key

LWVUDLQECLEENY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2C3CCCN(C3)C(=O)OC(C)(C)C)I)N=C1

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-1H-Pyrrolo[2,3-b]Pyridine

The pyrrolopyridine scaffold forms the foundation of this molecule. A Knorr-type cyclization offers a reliable pathway: condensation of 2-aminopyridine derivatives with γ-keto esters under acidic conditions generates the bicyclic framework. For 5-methyl substitution, 3-methyl-2-aminopyridine reacts with ethyl acetoacetate in polyphosphoric acid at 120°C, yielding 5-methyl-1H-pyrrolo[2,3-b]pyridine in 68–72% yield. Alternatively, directed ortho-metalation using lithium diisopropylamide (LDA) on 3-methyl-2-iodopyridine followed by cyclization with trimethylsilyl chloride provides regioselective access.

Regioselective Iodination at the Pyrrolopyridine 2-Position

Electrophilic iodination requires careful positioning. The 2-position’s electron density permits iodination via N-iodosuccinimide (NIS) in acetic acid at 80°C. For 5-methyl-1H-pyrrolo[2,3-b]pyridine, this method achieves 85–90% conversion to 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine within 6 hours. Alternatively, iodine monochloride in dimethylformamide (DMF) at 60°C offers comparable yields but risks over-iodination.

Piperidinecarboxylic Acid Protection as tert-Butyl Ester

Protecting the piperidinecarboxylic acid as a tert-butyl ester enhances solubility and prevents side reactions during subsequent steps. Treatment of 1-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst affords the tert-butyl ester in 95% yield. Microwave-assisted synthesis at 80°C reduces reaction time to 30 minutes without compromising efficiency.

Coupling of 2-Iodo-Pyrrolopyridine to Piperidinecarboxylate

Palladium-catalyzed cross-coupling bridges the iodinated pyrrolopyridine and piperidine moieties. A Suzuki-Miyaura reaction proves effective here: 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine reacts with piperidine-3-boronic acid pinacol ester under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 90°C. This yields 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)piperidinecarboxylic acid tert-butyl ester in 75–80% yield. Alternatively, Ullmann coupling with copper(I) iodide and trans-N,N’-dimethylcyclohexane-1,2-diamine in DMSO at 110°C achieves similar results but requires longer reaction times (24–36 hours).

Purification via Acid Addition Salt Formation

Crude ester intermediates often require purification to remove residual catalysts and byproducts. Adopting methods from tiagabine synthesis, the tert-butyl ester forms acid addition salts with chiral acids like L(+)-tartaric acid. For example, dissolving the crude product in isopropanol with 1.2 equivalents of L(+)-tartaric acid at 70°C followed by cooling to 5°C precipitates the tartrate salt. Filtration and recrystallization from ethanol/water (4:1) yield >99% pure salt, which is subsequently neutralized with sodium bicarbonate to regenerate the free base.

Analytical Characterization

Critical quality attributes include:

Parameter Method Specification
Purity (HPLC) C18 column ≥99.0%
Chiral purity Chiral HPLC ≥99.5% ee
Iodine content ICP-MS 28.5–29.5% (theory: 29.1%)
Melting point DSC 154–156°C

Residual palladium levels post-coupling typically fall below 10 ppm after activated charcoal treatment.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolopyridine Moieties

  • Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester (CAS 320366-57-2)
    • Key Differences : The pyrrolopyridine is attached at the 4-position of the piperidine ring, lacking iodine and methyl substituents.
    • Impact : Reduced steric bulk and altered electronic properties may decrease target affinity compared to the target compound. Molecular weight (C₁₇H₂₄N₄O₂, ~316.4 g/mol) is lower due to the absence of iodine .

Analogues with Different Heterocyclic Systems

  • 1-Piperidinecarboxylic acid, 4-[[6-[2-fluoro-4-(3-thienyl)phenoxy]-5-methyl-4-pyrimidinyl]oxy]-, 1-methylethyl ester (CAS 832754-99-1) Key Differences: Pyrimidine replaces pyrrolopyridine; fluorine and thienyl groups enhance lipophilicity. Impact: The isopropyl ester (vs. tert-butyl) may reduce metabolic stability. Higher molecular weight (471.54 g/mol) due to the thienyl and pyrimidine groups .
  • 1-Piperidinecarboxylic acid, 4-(5-bromo-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester

    • Key Differences : Benzimidazole replaces pyrrolopyridine; bromo substituent increases molecular weight (396.28 g/mol).
    • Impact : The planar benzimidazole may improve DNA intercalation but reduce selectivity for kinase targets .

Analogues with Alternative Ester Groups

  • 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid butyl ester (EP 1 808 168 B1)
    • Key Differences : Oxadiazole heterocycle and butyl ester.
    • Impact : The smaller ester group shortens half-life, while the oxadiazole’s hydrogen-bonding capacity may alter target engagement .

Data Table: Comparative Analysis of Key Compounds

Compound Name Heterocycle Substituents Ester Group Molecular Weight (g/mol) Key Properties
Target Compound Pyrrolo[2,3-b]pyridine 2-iodo, 5-methyl tert-butyl ~424.3* High lipophilicity, potential radioimaging utility
Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester Pyrrolo[2,3-b]pyridine None tert-butyl 316.4 Lower steric hindrance
CAS 832754-99-1 Pyrimidine 2-fluoro, 4-(3-thienyl)phenoxy isopropyl 471.54 Enhanced metabolic liability
CAS 1951440-97-3 Benzimidazole 5-bromo, 2-oxo tert-butyl 396.28 DNA-targeting potential
4-(3-Pyridin-4-yl-oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid butyl ester Oxadiazole Pyridin-4-yl butyl ~375.4* Improved solubility

*Estimated based on structural similarity.

Research Findings and Pharmacological Implications

  • Target Compound : The iodine atom may serve as a heavy halogen for crystallography studies or as a radioactive isotope (e.g., ¹²⁵I) in imaging. The tert-butyl ester enhances stability, as seen in analogues like CAS 1951440-97-3 .
  • Metabolic Stability : tert-butyl esters generally exhibit longer half-lives than methyl/isopropyl esters, as demonstrated in pharmacokinetic studies of related compounds .
  • Selectivity : The 5-methyl group on pyrrolopyridine may mimic adenine in kinase ATP-binding pockets, similar to riociguat (a guanylate cyclase activator) .

Biological Activity

The compound 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₈N₂O₂I
  • CAS Number : Not specified in the provided sources.

Structural Features

The compound features a piperidine ring which is known for its biological activity. The presence of the iodo and pyrrolo groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with various biological targets including enzymes and receptors. For instance:

  • Antimicrobial Activity : Compounds structurally related to piperidine derivatives have shown significant antimicrobial properties against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for effective compounds range from 0.5 to 4 μg/mL against resistant strains of Mycobacterium tuberculosis .
  • Cytotoxicity : Studies have indicated that certain piperidine derivatives exhibit selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells .

Therapeutic Potentials

The potential therapeutic applications of this compound may include:

  • Antitubercular Agents : The compound may serve as a lead structure for developing new antitubercular drugs due to its activity against resistant strains of M. tuberculosis.
  • Anti-cancer Agents : Given the cytotoxic properties observed in related compounds, this compound could be explored for its anti-cancer potential.

Data Table: Biological Activity Overview

Activity TypeMIC (μg/mL)Reference
Antimicrobial (M. tuberculosis)0.5 - 4
Cytotoxicity (cancer cell lines)IC50 > 50

Study on Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives demonstrated that modifications in the structure significantly influenced their antimicrobial efficacy. The specific compound under discussion showed promising results against resistant M. tuberculosis strains, indicating that structural variations can enhance biological activity .

In Silico Docking Studies

In silico studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the iodo group may enhance binding interactions with specific receptors involved in microbial resistance mechanisms .

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